molecular formula C24H23N3O4S2 B6585768 2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-methanesulfonylphenyl)acetamide CAS No. 1251709-23-5

2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-methanesulfonylphenyl)acetamide

Cat. No.: B6585768
CAS No.: 1251709-23-5
M. Wt: 481.6 g/mol
InChI Key: ZOYHXZMKOJPZNH-UHFFFAOYSA-N
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Description

This compound is a 1,5-benzodiazepine derivative functionalized with a thiophene ring at position 4, methyl groups at positions 7 and 8, and an acetamide moiety linked to a 4-methanesulfonylphenyl group.

Properties

IUPAC Name

2-(7,8-dimethyl-2-oxo-4-thiophen-2-yl-3H-1,5-benzodiazepin-1-yl)-N-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-15-11-19-21(12-16(15)2)27(24(29)13-20(26-19)22-5-4-10-32-22)14-23(28)25-17-6-8-18(9-7-17)33(3,30)31/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYHXZMKOJPZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-methanesulfonylphenyl)acetamide , with CAS number 1251709-23-5 , belongs to a class of benzodiazepine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

The molecular formula of the compound is C24H23N3O4S2C_{24}H_{23}N_{3}O_{4}S_{2}, with a molecular weight of 481.6 g/mol . The structure features a benzodiazepine core fused with a thiophene ring, contributing to its unique biological properties.

PropertyValue
Molecular Formula C₃₄H₂₃N₃O₄S₂
Molecular Weight 481.6 g/mol
CAS Number 1251709-23-5

Pharmacological Properties

Research indicates that benzodiazepine derivatives exhibit a range of pharmacological activities including:

  • Antidepressant Effects : Compounds in this class have shown potential in treating anxiety and depression by modulating neurotransmitter systems.
  • Anticancer Activity : Some studies suggest that similar benzodiazepine derivatives possess anticancer properties through mechanisms such as apoptosis induction in various cancer cell lines.
  • Antimicrobial Properties : Benzodiazepines have been evaluated for their antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, it may exert anxiolytic and sedative effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antidepressant Activity : A study published in PubMed Central highlighted that similar benzodiazepine derivatives showed significant antidepressant-like effects in animal models . The mechanism was linked to increased GABAergic activity.
  • Anticancer Potential : Research on triazepine derivatives indicated that they could induce apoptosis in cancer cells, suggesting that modifications to the benzodiazepine structure might enhance anticancer efficacy .
  • Inhibition Studies : A recent study documented the inhibitory effects of related compounds on various enzymes, including α-glucosidase and β-glucosidase, indicating potential applications in diabetes management .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing thiophene derivatives and acetamides under acidic or basic conditions.
  • Cyclization Reactions : Formation of the benzodiazepine ring through cyclization techniques involving appropriate reagents.

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential therapeutic effects:

  • Anxiolytic and Sedative Properties : Similar to other benzodiazepines, this compound may enhance the effect of gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to anxiolytic and sedative effects. Research indicates that modifications in the benzodiazepine structure can lead to variations in potency and side effects, making this compound a candidate for further pharmacological studies .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The incorporation of the thiophene ring may enhance this activity, making it a subject of interest for developing new antimicrobial agents .
  • Anticancer Research : The compound's structural features may allow it to interact with biological targets involved in cancer progression. Investigations into its cytotoxicity against various cancer cell lines could provide insights into its potential as an anticancer agent.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthetic Intermediates : It can be utilized in the synthesis of more complex molecules or derivatives that exhibit enhanced biological activities. The ability to modify the thiophene and benzodiazepine moieties allows chemists to explore a wide range of derivatives for various applications .

Material Science

The unique chemical structure may also find applications in materials science:

  • Development of New Materials : The compound could be explored for use in creating novel materials with specific electronic or optical properties due to the presence of conjugated systems within its structure .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anxiolytic Activity

A study evaluated the anxiolytic effects of related benzodiazepines and suggested that derivatives with thiophene rings exhibited improved efficacy in reducing anxiety-like behaviors in animal models. This opens avenues for further exploration of 2-[7,8-dimethyl...]-N-(4-methanesulfonylphenyl)acetamide as a potential anxiolytic agent .

Case Study 2: Anticancer Potential

Research on structurally related benzodiazepines indicated promising anticancer activity against breast cancer cell lines. These findings support further investigation into how modifications in the structure of 2-[7,8-dimethyl...]-N-(4-methanesulfonylphenyl)acetamide might enhance its effectiveness against various cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds (Table 1) highlight key similarities and differences:

Compound Name/ID Core Structure Key Substituents/Functional Groups Pharmacological/Spectral Insights Reference
Target Compound 1,5-Benzodiazepine Thiophen-2-yl, 7,8-dimethyl, methanesulfonylphenyl acetamide Hypothesized CNS activity (unverified) N/A
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Anti-inflammatory, antimicrobial
2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide () Thioxoacetamide Sulfamoylphenyl, hydrazinyl Anticancer, enzyme inhibition
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-... Benzothienopyrimidine Ethoxyphenyl, methylphenyl, sulfanyl Kinase inhibition, antitumor
N-(4-((4-Hy...acetamide () Azo-acetamide Hydroxyphenyl, phenylhydrazone Dye-sensitized solar cell applications

Spectral and Physicochemical Properties

  • IR Spectroscopy:

    • The absence of C=O stretches (~1663–1682 cm⁻¹) in triazoles [7–9] confirms cyclization, while the target’s benzodiazepine core would retain a lactam C=O stretch near 1680 cm⁻¹ .
    • Thione (C=S) vibrations (~1247–1255 cm⁻¹) in triazoles differ from the target’s acetamide C=O (~1650 cm⁻¹).
  • NMR Trends:

    • Aromatic protons in thiophene (δ 6.8–7.5 ppm) and methanesulfonylphenyl (δ 7.6–8.1 ppm) groups would dominate the target’s ¹H-NMR spectrum, similar to sulfonylphenyl signals in [7–9] (δ 7.4–8.3 ppm) .

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